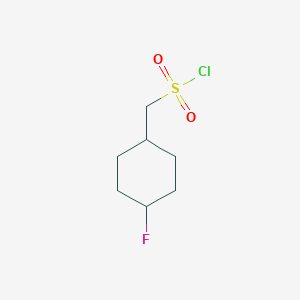

(4-Fluorocyclohexyl)methanesulfonyl chloride

Description

BenchChem offers high-quality (4-Fluorocyclohexyl)methanesulfonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-Fluorocyclohexyl)methanesulfonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-fluorocyclohexyl)methanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h6-7H,1-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILFYSKWTAFJWNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1CS(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical properties of (4-Fluorocyclohexyl)methanesulfonyl chloride

Strategic Utility in Medicinal Chemistry & Fragment-Based Drug Discovery (FBDD)

Executive Summary & Strategic Utility

(4-Fluorocyclohexyl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride building block used primarily in the synthesis of sulfonamides and sulfonate esters. Its structural value lies in the 1,4-disubstituted cyclohexane scaffold , which offers a defined vector for spatial projection in drug design, combined with the bioisosteric utility of fluorine .

Unlike its aromatic counterpart ((4-fluorophenyl)methanesulfonyl chloride), this aliphatic analog introduces specific physicochemical advantages:

-

Metabolic Stability: The fluorine atom at the 4-position blocks metabolic oxidation (P450 hydroxylation) at the most accessible site of the cyclohexane ring.

-

Lipophilicity Modulation: The C–F bond lowers the

of proximal functional groups and modulates -

Stereochemical Control: It exists as cis and trans isomers, allowing researchers to probe specific binding pocket geometries (axial vs. equatorial vectors).

Chemical Structure & Stereochemical Dynamics

Isomerism and Conformational Bias

The molecule exists as two primary diastereomers based on the relative orientation of the fluor group and the methanesulfonyl chloride tail.

-

Trans-Isomer (Thermodynamically Preferred): Both the 4-fluoro and the 1-methanesulfonylmethyl groups occupy equatorial positions in the chair conformation. This minimizes 1,3-diaxial interactions.

-

Cis-Isomer: One substituent is forced into an axial position.[1] While fluorine is small (van der Waals radius

Å), the methanesulfonylmethyl group is bulky. Therefore, the cis isomer will predominantly adopt the conformation where the bulky sulfonyl tail is equatorial and the fluorine is axial.

Expert Insight: In high-precision binding assays, the trans-isomer often provides a rigid linear vector, whereas the cis-isomer introduces a "kink" in the molecular geometry.

Physicochemical Profile (Predicted & Observed)

| Property | Value / Description | Note |

| Molecular Formula | ||

| Molecular Weight | 214.69 g/mol | |

| Appearance | Colorless to pale yellow oil | Low melting point solid (isomer dependent) |

| Boiling Point | Predicted; decomposes at atm pressure | |

| Density | High density due to S/Cl/F atoms | |

| LogP (Predicted) | 1.8 – 2.2 | Moderate lipophilicity |

| Solubility | DCM, THF, EtOAc, Toluene | Reacts violently with water/alcohols |

Synthesis Strategy: The Oxidative Chlorination Protocol

Direct chlorosulfonation of 4-fluoromethylcyclohexane is often low-yielding due to regio-selectivity issues. The most robust, self-validating protocol for research scales involves the Oxidative Chlorination of a Thioacetate Intermediate .

Synthesis Workflow Diagram

Detailed Protocol (Step-by-Step)

Step 1: Activation (Mesylation)

-

Dissolve (4-fluorocyclohexyl)methanol (1.0 eq) in anhydrous DCM (

). -

Add

(1.5 eq) and cool to -

Dropwise add Methanesulfonyl chloride (1.2 eq). Exotherm control is critical.

-

Validation: TLC (Hex/EtOAc) should show disappearance of polar alcohol and appearance of lipophilic mesylate.

Step 2: Thioacetate Displacement

-

Dissolve crude mesylate in DMF. Add Potassium Thioacetate (

, 1.5 eq). -

Heat to

for 4 hours. -

Validation: The mesylate spot disappears. Note: Thioacetates often have a distinct, unpleasant odor.

Step 3: Oxidative Chlorination (The Critical Step)

Rationale: Direct use of

-

Suspend

(4.0 eq) in Acetonitrile/2N -

Add the Thioacetate solution dropwise. Maintain internal temp

. -

Mechanism: The acid hydrolyzes the thioacetate to free thiol, which is immediately oxidized by

to the sulfonyl chloride. -

Workup: Dilute with cold water, extract immediately with DCM. Wash with brine.[2] Dry over

.[2] -

Storage: Use immediately or store at

under Argon.

Reactivity Profile & Mechanism

The Sulfonylation Mechanism

Aliphatic sulfonyl chlorides are "hard" electrophiles. The sulfur atom is hypervalent and highly electrophilic.

Key Reaction: Formation of Sulfonamides (Schotten-Baumann conditions).

Hydrolytic Instability (The Main Hazard)

Unlike aromatic sulfonyl chlorides (e.g., Tosyl chloride), aliphatic analogs like (4-fluorocyclohexyl)methanesulfonyl chloride are significantly less stable toward hydrolysis.

-

Mechanism: Water attacks the sulfur center, displacing chloride to form the sulfonic acid (

) and -

Kinetics: Hydrolysis is autocatalytic; the generated

accelerates the degradation. -

Implication: Never store in "wet" solvents (e.g., ether with peroxides/water). Always dry solvents over molecular sieves before coupling.

Handling, Safety & Storage

Safety Matrix (E-E-A-T)

| Hazard Class | Description | Mitigation |

| Corrosive | Causes severe skin burns and eye damage.[3][4] | Wear nitrile gloves (double gloving recommended) and face shield. |

| Lachrymator | Irritating to mucous membranes.[4][5] | Mandatory: Handle only in a functioning fume hood. |

| Moisture Sensitive | Reacts violently with water to release HCl gas. | Quench glassware in a base bath (dilute NaOH) after use. |

Storage Protocol

To maintain reagent integrity (>95% purity):

-

Container: Amber glass vial with a Teflon-lined septum cap.

-

Atmosphere: Purge with Argon or Nitrogen.

-

Temperature: Store at

. -

Visual Check: If the liquid turns cloudy or develops a solid precipitate (sulfonic acid), re-purify or discard.

References

-

Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.

-

Gani, K. S., & O'Hagan, D. (2010). "Stereoelectronic effects in the conformation of fluorinated cyclohexanes." Tetrahedron, 66(13), 2363-2369.

- Nishiguchi, A., et al. (2002). "Efficient Synthesis of Aliphatic Sulfonyl Chlorides from Thioacetates." Synthesis, 2002(11), 1658-1662. (Methodology basis for Section 3).

-

King, J. F., et al. (1982). "Hydrolysis of alkanesulfonyl chlorides." Journal of the American Chemical Society, 104(25), 7108-7122.

Sources

Technical Guide: (4-Fluorocyclohexyl)methanesulfonyl Chloride Reactivity Profile

The following technical guide details the reactivity profile, handling protocols, and mechanistic underpinnings of (4-Fluorocyclohexyl)methanesulfonyl chloride .

Executive Summary

(4-Fluorocyclohexyl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride reagent used primarily in medicinal chemistry for the introduction of the (4-fluorocyclohexyl)methylsulfonyl moiety. Unlike its aromatic counterparts (e.g., tosyl chloride), this molecule possesses

Part 1: Structural & Electronic Properties

Molecular Architecture

The molecule consists of a cyclohexane ring substituted at the C1 position with a methanesulfonyl chloride group (

-

Chemical Class: Aliphatic Sulfonyl Chloride.

-

Key Electrophile: The sulfonyl sulfur atom (

). -

Stereochemistry: The 1,4-substitution pattern creates two diastereomers:

-

cis-Isomer: Substituents are typically Axial/Equatorial.

-

trans-Isomer: Substituents are typically Diequatorial (thermodynamically preferred) or Diaxial.

-

Note: The bulky

group strongly prefers the equatorial position to minimize 1,3-diaxial interactions. The smaller fluorine atom (

-

Electronic Reactivity Factors

-

Inductive Effects: The C4-fluorine exerts a through-bond electron-withdrawing inductive effect (

). While distant from the reaction center, it lowers the lipophilicity ( -

The

-Proton Lability: The methylene protons adjacent to the sulfonyl group (

Part 2: Reactivity Profile & Mechanisms

The reactivity of (4-fluorocyclohexyl)methanesulfonyl chloride is defined by a competition between direct nucleophilic substitution and elimination-addition pathways.

Primary Pathway: Sulfonylation (Amine Coupling)

Reaction with primary or secondary amines yields sulfonamides.

Mechanistic Divergence: Direct Substitution vs. Sulfene Formation

Unlike aromatic sulfonyl chlorides, this aliphatic reagent can react via two distinct mechanisms depending on the base used and the steric profile of the nucleophile.

-

Mechanism A: Direct Nucleophilic Substitution (

-like)-

Conditions: Weak bases, nucleophilic amines.

-

Process: The amine attacks the sulfur atom, forming a trigonal bipyramidal transition state, followed by expulsion of chloride.

-

-

Mechanism B: Sulfene Elimination-Addition (

)-

Conditions: Strong, bulky bases (e.g., Triethylamine, DIPEA) or hindered nucleophiles.

-

Process: The base deprotonates the

-carbon, eliminating chloride to form a transient, highly reactive sulfene ( -

Risk:[1][2] Sulfenes are indiscriminate electrophiles. If the amine addition is slow, trace water will intercept the sulfene to form the sulfonic acid (hydrolysis byproduct).

-

Visualization: Mechanistic Pathways

Caption: Divergent reaction pathways for aliphatic sulfonyl chlorides. The sulfene pathway (orange) dominates with tertiary amine bases, increasing sensitivity to moisture.

Part 3: Experimental Protocols

Standard Operating Procedure: Sulfonamide Synthesis

This protocol is optimized to suppress sulfene hydrolysis by controlling base concentration and temperature.

Reagents:

-

(4-Fluorocyclohexyl)methanesulfonyl chloride (1.0 equiv)

-

Amine (1.1 equiv)

-

Base:

or DIPEA (1.2 – 1.5 equiv) -

Solvent: Anhydrous DCM or THF (0.1 M concentration)

Step-by-Step Workflow:

-

Preparation: Dissolve the amine (1.1 equiv) and Base (1.2 equiv) in anhydrous DCM under an inert atmosphere (

or Ar). -

Temperature Control: Cool the reaction mixture to 0°C .

-

Reasoning: Low temperature slows the

elimination rate relative to direct substitution and stabilizes any generated sulfene, preventing oligomerization.

-

-

Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine/base mixture over 15–20 minutes.

-

Critical Control: Do not add the amine/base to the chloride. Excess base in the presence of the chloride favors sulfene formation without the amine present to trap it immediately.

-

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.

-

End-point: Disappearance of the chloride (often converts to methyl ester if quenched with MeOH for LCMS monitoring).

-

-

Workup: Quench with 1M HCl (to remove unreacted amine). Extract with DCM. Wash with brine, dry over

.

Stability & Storage

-

Hydrolytic Instability: Aliphatic sulfonyl chlorides degrade faster than aromatic ones. Store under Argon at -20°C.

-

Thermal Hazard: Avoid heating above 60°C neat. Thermal decomposition can release

gas and alkyl chlorides.

Data Summary: Solvent Compatibility

| Solvent | Suitability | Notes |

| DCM | Excellent | Standard choice; good solubility; easy workup. |

| THF | Good | Useful for polar amines; ensure it is peroxide-free and anhydrous. |

| DMF | Caution | Promotes rapid reaction but difficult to remove; can accelerate hydrolysis if wet. |

| Water/Dioxane | Poor | High hydrolysis risk due to sulfene intermediate interception. |

Part 4: MedChem Applications & Bioisosterism[3]

The (4-fluorocyclohexyl)methyl moiety serves as a robust bioisostere in drug design.

-

Metabolic Blocking: The C4-position of cyclohexane rings is a "soft spot" for Cytochrome P450 oxidation (hydroxylation). Fluorine substitution blocks this metabolism, extending half-life (

). -

Conformational Locking: The preference of the 4-fluoro substituent for the equatorial position (in the trans isomer) can lock the cyclohexane ring into a specific chair conformation, rigidly orienting the sulfonamide vector for optimal receptor binding.

-

Dipole Modulation: The C-F bond introduces a localized dipole that can influence hERG channel binding or membrane permeability without adding significant lipophilicity compared to a methyl group.

Workflow: Library Generation

Caption: High-throughput synthesis workflow utilizing solid-phase scavenging to remove excess nucleophiles, avoiding aqueous workup.

References

-

Aliphatic Sulfonyl Chlorides & Sulfene Mechanism

-

King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17. Link

- Context: Foundational text establishing the E1cB elimination mechanism for aliphatic sulfonyl chlorides containing -hydrogens.

-

-

Fluorine Conformational Effects (Cyclohexane)

-

O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. Link

- Context: Authoritative review on the stereoelectronic effects of fluorine, including the "gauche effect" and cyclohexane conform

-

-

General Sulfonamide Synthesis Protocols

-

Bahrami, K., et al. (2011). "Direct Conversion of Thioesters to Sulfonyl Chlorides and Sulfonamides." Journal of Organic Chemistry, 76(16), 6626–6632. Link

- Context: Provides modern, validated protocols for handling sensitive sulfonyl chloride intermedi

-

-

Handling of Acid Chlorides/Sulfonyl Chlorides

Sources

- 1. georganics.sk [georganics.sk]

- 2. sipcam-oxon.com [sipcam-oxon.com]

- 3. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 4. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 5. Sulfonyl halide - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. americanelements.com [americanelements.com]

A Technical Guide to the Potential Applications of (4-Fluorocyclohexyl)methanesulfonyl chloride in Organic Synthesis

Abstract

This technical guide explores the prospective applications of (4-Fluorocyclohexyl)methanesulfonyl chloride, a novel yet promising reagent for organic synthesis, particularly within the domains of medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, its potential can be confidently extrapolated from the well-established reactivity of sulfonyl chlorides and the significant impact of fluorinated aliphatic moieties on the pharmacokinetic and pharmacodynamic properties of bioactive molecules. This document provides a forward-looking analysis of its synthesis, core reactivity, and strategic applications, offering researchers and drug development professionals a scientifically grounded framework for its utilization.

Introduction: The Strategic Value of Fluorinated Aliphatic Scaffolds

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of newly approved small-molecule drugs containing at least one fluorine atom.[1] Fluorine's unique properties—small steric footprint, high electronegativity, and the ability to form strong C-F bonds—allow for the fine-tuning of a molecule's metabolic stability, binding affinity, lipophilicity, and membrane permeability.[1][2]

While fluoroaromatics are common, the introduction of fluorinated aliphatic rings, such as a 4-fluorocyclohexyl group, offers a three-dimensional structural element that can profoundly influence a compound's conformational behavior and metabolic profile.[2][3] The fluorocyclohexyl motif can serve as a bioisostere for other cyclic systems, block sites of oxidative metabolism, and modulate overall polarity.[2]

(4-Fluorocyclohexyl)methanesulfonyl chloride emerges as a valuable building block by combining this strategically important fluorinated scaffold with a highly reactive sulfonyl chloride functional group. This reagent is poised to serve as a versatile tool for introducing the (4-fluorocyclohexyl)methyl group into a wide array of molecular architectures, thereby enabling the exploration of new chemical space in drug discovery programs.

Proposed Synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride

A plausible and efficient synthesis of the title compound can be designed based on well-established methods for preparing sulfonyl chlorides, which often involve the oxidative chlorination of thiols or related sulfur-containing precursors.[4]

A potential synthetic pathway is outlined below:

Caption: Proposed synthetic route to (4-Fluorocyclohexyl)methanesulfonyl chloride.

This multi-step sequence begins with the commercially available 4-fluorocyclohexanemethanol. The hydroxyl group is first converted into a better leaving group, such as a bromide or tosylate. Subsequent displacement with a sulfur nucleophile like sodium hydrosulfide (NaSH) would yield the corresponding thiol. Finally, oxidative chlorination of the thiol, a reliable and widely used transformation, would furnish the target sulfonyl chloride.[4]

Core Reactivity and Key Applications

As an aliphatic sulfonyl chloride, (4-Fluorocyclohexyl)methanesulfonyl chloride is expected to be a highly reactive electrophile, serving as a source of the electrophilic "(4-fluorocyclohexyl)methylsulfonyl" ((4-F-C6H10)CH2SO2+) moiety.[5] Its reactivity profile will be dominated by reactions with nucleophiles, leading to two primary classes of compounds with significant utility in pharmaceutical development: sulfonamides and sulfonate esters.

Synthesis of (4-Fluorocyclohexyl)methanesulfonamides

The reaction of sulfonyl chlorides with primary or secondary amines in the presence of a base is the most traditional and robust method for synthesizing sulfonamides.[4] This transformation is fundamental in medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous approved drugs.

Caption: General workflow for the synthesis of novel sulfonamides.

The resulting (4-fluorocyclohexyl)methanesulfonamides are expected to be highly stable towards hydrolysis.[5] The incorporation of the fluorinated cyclohexyl group can offer several advantages:

-

Modulation of Physicochemical Properties: The fluorine atom can lower the basicity (pKa) of nearby amines and alter the lipophilicity (LogP) of the final molecule, impacting solubility and permeability.[2]

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, and its presence can block potential sites of cytochrome P450-mediated oxidation on the cyclohexyl ring.[1]

-

Conformational Restriction: The bulky and conformationally rich cyclohexyl ring can orient the rest of the molecule in specific ways to enhance binding to a biological target.

Synthesis of (4-Fluorocyclohexyl)methanesulfonate Esters

The reaction of (4-Fluorocyclohexyl)methanesulfonyl chloride with alcohols, typically in the presence of a non-nucleophilic base like pyridine or triethylamine, yields sulfonate esters.[6][7] This is a critical transformation in organic synthesis because it converts a poor leaving group (a hydroxyl group) into an excellent leaving group (a sulfonate).[7][8]

The resulting (4-fluorocyclohexyl)methanesulfonate (or "fluorocyclohexylmesylate") is analogous to more common mesylates and tosylates and can readily undergo nucleophilic substitution (S_N2) or elimination (E2) reactions.

Table 1: Comparison of Sulfonate Leaving Groups

| Leaving Group | Structure | Relative Reactivity | Key Features |

| Mesylate (MsO-) | CH₃SO₃⁻ | High | Small, highly reactive.[9] |

| Tosylate (TsO-) | p-CH₃C₆H₄SO₃⁻ | Moderate | More stable, often crystalline.[9] |

| (4-F-Cyclohexyl)mesylate | 4-F-C₆H₁₀CH₂SO₃⁻ | Predicted: High | Introduces a fluorinated aliphatic moiety for property modulation. |

This application is invaluable for multi-step syntheses where the activation of an alcohol is required for subsequent bond formation.

Projected Experimental Protocols

The following protocols are predictive and based on standard, well-established procedures for analogous sulfonyl chlorides.[10] Researchers should perform small-scale trials to optimize conditions.

Protocol 1: General Procedure for the Synthesis of a (4-Fluorocyclohexyl)methanesulfonamide

-

Dissolution: Dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent (e.g., dichloromethane, THF) under an inert atmosphere (N₂ or Ar).

-

Base Addition: Add a suitable base, such as triethylamine (1.5 equivalents) or pyridine (2.0 equivalents), to the solution and cool to 0 °C in an ice bath.

-

Sulfonyl Chloride Addition: Slowly add a solution of (4-Fluorocyclohexyl)methanesulfonyl chloride (1.1 equivalents) in the same solvent to the stirred amine solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring progress by TLC or LC-MS.

-

Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., 2 x 20 mL of dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization.

Protocol 2: General Procedure for the Synthesis of a (4-Fluorocyclohexyl)methanesulfonate Ester

-

Dissolution: Dissolve the alcohol (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

-

Base Addition: Add a non-nucleophilic base, such as pyridine (1.5 equivalents), and cool the solution to 0 °C.[7]

-

Sulfonyl Chloride Addition: Add (4-Fluorocyclohexyl)methanesulfonyl chloride (1.2 equivalents) portion-wise or as a solution in the same solvent, maintaining the temperature at 0 °C.

-

Reaction: Stir the reaction at 0 °C for 1-4 hours or until the starting alcohol is consumed (monitor by TLC).

-

Workup: Dilute the reaction mixture with the organic solvent and wash sequentially with cold dilute HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting sulfonate ester is often used in the next step without further purification, but can be purified by column chromatography if necessary.

Conclusion and Future Outlook

(4-Fluorocyclohexyl)methanesulfonyl chloride represents a highly promising, albeit currently underexplored, synthetic building block. Its value lies in the direct and efficient installation of a fluorinated, three-dimensional aliphatic group—a motif of increasing importance for overcoming challenges in drug metabolism and pharmacokinetics. By leveraging the reliable and versatile chemistry of the sulfonyl chloride functional group, this reagent provides a gateway to novel sulfonamides, activated alcohols for further elaboration, and other sulfur-containing compounds. Its application in drug discovery programs is projected to enable the synthesis of new chemical entities with potentially superior biological and pharmaceutical profiles. Further research into the synthesis and full reactivity scope of this reagent is strongly encouraged.

References

- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC. (n.d.). NIH.

- The Synthesis of Functionalised Sulfonamides. (n.d.). UCL Discovery.

- Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. (2024, September 30). European Journal of Chemistry.

- Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. (2025, August 6). RSC Publishing.

- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25). ACS Publications.

- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides | Request PDF. (2025, August 6). ResearchGate.

- Recent advances in the synthesis and transformations of sulfinate esters. (2025, March 12). Chemical Communications (RSC Publishing).

- Sulfonate Esters. (2019, February 25). Periodic Chemistry.

- Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC. (n.d.). NIH.

- Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF. (n.d.). ResearchGate.

- 02.11 Formation of Sulfonate Esters from Alcohols. (2020, May 29). YouTube.

- Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (2022, November 4). PubMed.

- FDA‐approved drugs containing fluorinated cycloalkane motifs. (n.d.). ResearchGate.

- Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.

- Cyclohexyl-methanesulfonyl chloride. (n.d.). Chem-Impex.

- (4-Fluorophenyl)methanesulfonyl chloride. (n.d.). Chem-Impex.

- (4-FLUOROPHENYL)METHANESULFONYL CHLORIDE. (2011, February 14). Georganics.

- Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. (n.d.).

- Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction. (n.d.). HoriazonChemical.

- methanesulfonyl chloride. (n.d.). Organic Syntheses Procedure.

- Methanesulfonyl Chloride MSC. (n.d.). SIPCAM OXON.

- METHANESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA.

- methanesulfonyl chloride. (n.d.). Organic Syntheses Procedure.

- Methanesulfonyl chloride. (n.d.). Wikipedia.

- An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess. (n.d.). Benchchem.

- 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride. (n.d.). A2B Chem.

- CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride. (n.d.). Synblock.

Sources

- 1. apolloscientific.co.uk [apolloscientific.co.uk]

- 2. Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists and in Keto‐Piperazines as Antitrypanosome Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) DOI:10.1039/D5SU00405E [pubs.rsc.org]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. eurjchem.com [eurjchem.com]

- 7. periodicchemistry.com [periodicchemistry.com]

- 8. m.youtube.com [m.youtube.com]

- 9. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications Introduction [horiazonchemical.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Technical Guide: Design, Synthesis, and Application of (4-Fluorocyclohexyl)methanesulfonyl Chloride

[1]

Executive Summary

(4-Fluorocyclohexyl)methanesulfonyl chloride is a specialized aliphatic sulfonyl chloride building block increasingly utilized in modern medicinal chemistry.[1] Unlike its aromatic analog, (4-fluorophenyl)methanesulfonyl chloride, this saturated system offers a distinct three-dimensional vector, reduced planarity, and a unique metabolic profile.[1] It serves as a critical warhead for synthesizing sulfonamides, sulfonates, and sulfones in drug candidates targeting G-protein coupled receptors (GPCRs), kinases (e.g., PI3K

This guide synthesizes the current literature to provide a definitive workflow for the synthesis, stereochemical management, and application of this reagent in library generation.

Chemical Profile & Stereochemical Considerations

Structural Identity[1]

-

Systematic Name: (4-Fluorocyclohexyl)methanesulfonyl chloride[1]

-

Core Scaffold: Cyclohexane ring substituted at the 1-position with a methanesulfonyl chloride group and at the 4-position with a fluorine atom.

-

Key Feature: The "Janus-faced" nature of the cyclohexane ring allows for distinct cis and trans diastereomers, which exhibit significantly different physicochemical properties.

The Cis/Trans Divergence

The 4-fluorocyclohexyl moiety is not a flat scaffold; it exists in a chair conformation.[2] The orientation of the fluorine atom relative to the methanesulfonyl group dictates the molecular dipole and lipophilicity.

| Feature | Trans-Isomer | Cis-Isomer |

| Substituent Arrangement | 1,4-diequatorial (typically most stable) | 1-equatorial, 4-axial (or vice versa) |

| Dipole Moment | Lower (vectors partially cancel) | Higher (vectors reinforce) |

| Lipophilicity (LogP) | Generally Higher | Generally Lower (more polar surface) |

| MedChem Utility | Mimics para-substituted aromatics | Accesses unique vectors; "Polar Hydrophobicity" |

Expert Insight: In drug design, the trans-isomer is often preferred to mimic the spatial arrangement of a p-fluorophenyl group while increasing fraction sp3 (

Synthetic Strategy & Protocols

Literature analysis reveals that (4-fluorocyclohexyl)methanesulfonyl chloride is rarely isolated as a long-term shelf-stable reagent due to the inherent reactivity of aliphatic sulfonyl chlorides.[1] It is best generated in situ or used immediately after purification.

Retrosynthetic Analysis

The most robust route identified involves the conversion of the commercially available (4-fluorocyclohexyl)methanol into the sulfonyl chloride via a thiol or thioacetate intermediate.[1]

Figure 1: Validated synthetic pathway from alcohol precursor to sulfonamide product.[1]

Detailed Experimental Protocol

Note: This protocol is a composite derived from standard oxidative chlorination methodologies applied to fluorinated aliphatic systems.

Step 1: Activation of (4-Fluorocyclohexyl)methanol

-

Reagents: (4-Fluorocyclohexyl)methanol (1.0 eq), Methanesulfonyl chloride (MsCl, 1.2 eq), Triethylamine (TEA, 1.5 eq), DCM.[1]

-

Procedure: Dissolve alcohol in anhydrous DCM at 0°C. Add TEA followed by dropwise addition of MsCl. Stir for 2 hours.

-

Workup: Wash with 1N HCl, sat. NaHCO3, and brine.[3] Dry over MgSO4 and concentrate to yield the mesylate.

Step 2: Thioacetate Displacement

-

Reagents: Mesylate intermediate (1.0 eq), Potassium thioacetate (KSAc, 1.5 eq), DMF.

-

Procedure: Dissolve mesylate in DMF. Add KSAc and heat to 60°C for 4-6 hours. The reaction turns brown/orange.

-

Workup: Dilute with water, extract with EtOAc. The product is the S-((4-fluorocyclohexyl)methyl) ethanethioate.[1]

Step 3: Oxidative Chlorination (The Critical Step)

-

Reagents: Thioacetate intermediate (1.0 eq), N-Chlorosuccinimide (NCS, 4.0 eq), 2M HCl, Acetonitrile.

-

Procedure:

-

Cool a solution of NCS in Acetonitrile/2M HCl (5:1) to 0°C.

-

Add the thioacetate solution dropwise. Maintaining <10°C is critical to prevent desulfonylation.

-

Stir for 30-60 minutes.

-

-

Isolation: Extract rapidly with cold diethyl ether. Wash with cold brine. Do not rotovap to dryness at high heat. Use the solution immediately for the coupling step.

Medicinal Chemistry Applications

The transition from phenyl-sulfonyl to (4-fluorocyclohexyl)methyl-sulfonyl is a strategic "bioisosteric hop."[1]

Case Study: Dopamine D3 Receptor Modulators

Patent literature (e.g., CN112778183A ) highlights the use of the (4-fluorocyclohexyl)methanesulfonyl motif in nitrogen-containing ring derivatives.[1]

-

Mechanism: The group acts as a lipophilic anchor that fits into the orthosteric binding pocket of the D3 receptor.

-

Advantage: The fluorine atom reduces metabolic liability at the 4-position (blocking oxidation) compared to a simple cyclohexyl group, while the sulfone provides a hydrogen bond acceptor essential for receptor affinity.

Case Study: PI3K and MCL-1 Inhibitors

In inhibitors for PI3K

-

Strategic Value: The (4-fluorocyclohexyl)methyl group is used to tune the solubility and permeability of macrocyclic drugs.[1] The saturated ring breaks planarity (increasing solubility), while the fluorine maintains the necessary lipophilicity for membrane permeability.

Decision Matrix: When to Use This Building Block?

Figure 2: Decision matrix for selecting between aryl and cycloalkyl sulfonyl chlorides.

References

-

Patent: Nitrogen-containing ring derivative regulator, preparation method and application thereof. CN112778183A. (2021).[1] Link

-

Patent: Heterocyclic compound. US20130150364A1. (2013).[1] Link

-

Patent: Macrocyclic MCL-1 inhibitors and methods of use. US10676485B2. (2020).[1] Link

-

Article: Janus All-Cis 2,3,4,5,6-Pentafluorocyclohexyl Building Blocks Applied to Medicinal Chemistry. Chemistry - A European Journal.[1][4] (2021).[1][4][5] Link[1]

-

Article: Synthesis of Sulfonamides directly from Sulfonic Acids or its Sodium Salts. J. Org. Chem. (2008). Link[1]

-

Article: Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon.[6] (2011).[1] Link[1]

Sources

- 1. US10287305B2 - Substituted piperidine compound and use thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 4. scienceopen.com [scienceopen.com]

- 5. longdom.org [longdom.org]

- 6. US10676485B2 - Macrocyclic MCL-1 inhibitors and methods of use - Google Patents [patents.google.com]

Methodological & Application

Application Note: Sulfonamide Synthesis using (4-Fluorocyclohexyl)methanesulfonyl chloride

Abstract & Introduction

The incorporation of fluorinated aliphatic rings into drug scaffolds is a proven strategy to modulate physicochemical properties such as lipophilicity (LogP), metabolic stability, and molecular conformation. (4-Fluorocyclohexyl)methanesulfonyl chloride (CAS: 1783346-01-9) is a specialized building block used to introduce the (4-fluorocyclohexyl)methylsulfonyl moiety.

Unlike aromatic sulfonyl chlorides (e.g., tosyl chloride), this reagent is aliphatic . This distinction is critical: aliphatic sulfonyl chlorides possessing

Key Chemical Attributes

| Property | Description |

| Chemical Name | (4-Fluorocyclohexyl)methanesulfonyl chloride |

| CAS Number | 1783346-01-9 |

| Molecular Weight | 214.69 g/mol |

| Structure Class | Aliphatic Sulfonyl Chloride |

| Key Feature | 4-Fluoro substitution (modulates pKa & conformation) |

| Storage | 2–8°C, under inert atmosphere (Ar/N₂). Moisture sensitive. |

Mechanistic Insight: The "Sulfene" Pathway

Understanding the mechanism is vital for troubleshooting low yields.

-

Direct Substitution: The amine attacks the sulfur, displacing chloride.

-

Sulfene Formation (Dominant in Aliphatic Systems): Base removes an acidic

-proton (from the

Implication: If the amine is sterically hindered or weak, the sulfene may react with water (hydrolysis) or dimerize, leading to impurities.

Figure 1: Dual mechanistic pathways. The sulfene route is often faster for aliphatic sulfonyl chlorides.

Experimental Protocols

Method A: Standard Coupling (Primary/Secondary Amines)

Best for: Non-hindered amines, standard library synthesis.

Reagents:

-

Amine (1.0 equiv)

-

(4-Fluorocyclohexyl)methanesulfonyl chloride (1.1 – 1.2 equiv)

-

Triethylamine (TEA) or DIPEA (1.5 – 2.0 equiv)

-

Dichloromethane (DCM) (Anhydrous)

Step-by-Step:

-

Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve the Amine (1.0 mmol) and Base (1.5 mmol) in anhydrous DCM (5 mL, ~0.2 M).

-

Cooling: Cool the reaction mixture to 0°C using an ice bath. Critical: Controlling exotherm prevents sulfene decomposition.

-

Addition: Dissolve (4-Fluorocyclohexyl)methanesulfonyl chloride (1.1 mmol) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5–10 minutes.

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check TLC or LCMS. The sulfonyl chloride is not UV active; follow the consumption of the amine.

-

-

Work-up:

-

Dilute with DCM (20 mL).

-

Wash with 1M HCl (to remove excess amine/base).

-

Wash with Sat. NaHCO₃ (to remove sulfonic acid byproducts).

-

Wash with Brine , dry over Na₂SO₄ , and concentrate.

-

Method B: Schotten-Baumann Conditions (Biphasic)

Best for: Amino acids, water-soluble amines, or when anhydrous conditions are difficult.

Reagents:

-

Amine (1.0 equiv)

-

Solvent: THF / Sat. aq. NaHCO₃ (1:1 ratio) or DCM / 1M NaOH.

Step-by-Step:

-

Dissolve amine in THF (or Dioxane).

-

Add an equal volume of saturated aqueous NaHCO₃.

-

Cool to 0°C.

-

Add sulfonyl chloride (neat or in THF) vigorously.

-

Stir rapidly (high shear required for biphasic systems) for 4–12 hours.

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield (<30%) | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Method A). Switch to DIPEA (less nucleophilic than TEA). |

| Impurity: Sulfonic Acid | "Sulfene" reacting with moisture | Increase amine equivalents (1.2 equiv) to outcompete water. Add reagent slower at -10°C. |

| Impurity: Dimerization | Sulfene-Sulfene reaction | Lower concentration (0.1 M). Avoid large excess of sulfonyl chloride. |

| Unreacted Amine | Low Nucleophilicity | Use Pyridine as solvent (acts as both base and catalyst). Heat to 40°C only after initial addition. |

| Stereoisomers | Cis/Trans mixture in starting material | Check NMR of reagent. The 4-fluoro substituent creates cis and trans isomers. Separation may be required by Prep-HPLC if a single isomer is needed. |

Critical Considerations: The Fluorine Effect

The 4-fluorocyclohexyl group is not just a lipophilic spacer. The fluorine atom introduces a dipole that can lock the cyclohexane ring into a specific chair conformation due to the gauche effect (preference for F and other electronegative groups to be gauche).

-

Cis-Isomer: Generally more polar; F is axial or equatorial depending on the sulfonyl group position.

-

Trans-Isomer: Generally more lipophilic.

-

Impact: When synthesizing sulfonamides for protein binding, the fixed conformation of the cyclohexyl ring can drastically alter binding affinity compared to a non-fluorinated cyclohexyl group.

Workflow Visualization

Figure 2: Decision tree for selecting the optimal synthesis protocol.

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Skin Corr. 1B), Lachrymator.[2] Causes severe skin burns and eye damage.

-

Handling: Always manipulate in a fume hood.

-

Quenching: Quench excess reagent with Methanol or aqueous amine solution before disposal. Do not add water directly to the concentrated reagent (violent exotherm).

References

-

BenchChem. (2025).[2] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from

-

Sigma-Aldrich. (2025). Methanesulfonyl chloride Product Information & Safety Data. Retrieved from

-

National Institutes of Health (NIH). (2022). Turning the Other Cheek: Influence of the cis-Tetrafluorocyclohexyl Motif on Physicochemical and Metabolic Properties. Retrieved from

-

Organic Chemistry Portal. (2023). Sulfonamide Synthesis by S-N Coupling. Retrieved from

-

Chem-Impex. (2025). (4-Fluorophenyl)methanesulfonyl chloride Product Data. (Used for comparative reactivity data). Retrieved from

Sources

Experimental procedure for sulfonylation with (4-Fluorocyclohexyl)methanesulfonyl chloride

Introduction: The Fluorine Advantage in Drug Design

(4-Fluorocyclohexyl)methanesulfonyl chloride is a specialized building block designed for the late-stage diversification of lead compounds. In medicinal chemistry, the incorporation of this moiety serves a dual purpose: it introduces a sulfonamide or sulfonate pharmacophore (critical for hydrogen bonding interactions) while leveraging the "Fluorine Effect."

The strategic placement of the fluorine atom at the 4-position of the cyclohexane ring acts as a bioisostere for hydrogen or a hydroxyl group, often improving metabolic stability by blocking oxidative metabolism (CYP450) at the ring's most exposed position. Furthermore, the cyclohexyl linker provides a lipophilic spacer that can modulate the solubility and membrane permeability of the final drug candidate.

Chemical Properties & Mechanistic Logic[1]

Structural Considerations

-

Reagent: (4-Fluorocyclohexyl)methanesulfonyl chloride

-

Functional Group: Sulfonyl Chloride (

)[1][2] -

Linker: Methylene spacer (

) attached to a cyclohexane ring. -

Stereochemistry: The reagent typically exists as a mixture of cis and trans isomers relative to the cyclohexane ring.

-

Critical Insight: The sulfonylation reaction occurs at the sulfur atom.[1] It does not affect the stereochemistry of the cyclohexane ring. Therefore, the cis/trans ratio of your starting material will be retained in the final product.

-

Reaction Mechanism

The reaction with nucleophiles (amines or alcohols) generally proceeds via a Nucleophilic Substitution at Sulfur.[3] While a direct

To ensure clean conversion and avoid side reactions (such as dimerization of the sulfene), we recommend Schotten-Baumann conditions or anhydrous conditions with non-nucleophilic, mild bases.

Figure 1: General mechanism for sulfonamide formation. The base acts as a proton scavenger to drive the equilibrium forward.

Experimental Protocols

General Considerations

| Parameter | Recommendation | Rationale |

| Solvent | DCM (Dichloromethane) or THF | High solubility for sulfonyl chlorides; easy workup. Avoid protic solvents (MeOH, Water) to prevent hydrolysis. |

| Base | Triethylamine (TEA) or DIPEA | Mild enough to prevent sulfene polymerization; strong enough to scavenge HCl. Pyridine is an alternative if the amine is weak. |

| Stoichiometry | 1.0 equiv Amine : 1.1–1.2 equiv Sulfonyl Chloride | Slight excess of electrophile ensures complete consumption of the valuable amine starting material. |

| Temperature | Initial cooling controls the exotherm; warming ensures completion. |

Protocol A: Standard Benchtop Synthesis (Sulfonamide)

Best for: Gram-scale synthesis and isolated intermediates.

Materials:

-

Amine substrate (

)[4] -

(4-Fluorocyclohexyl)methanesulfonyl chloride (

) -

Triethylamine (

) -

Anhydrous DCM (

concentration relative to amine)

Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Amine and Triethylamine in anhydrous DCM .

-

Cooling: Place the reaction vessel in an ice-water bath (

) under an inert atmosphere ( -

Addition: Dissolve (4-Fluorocyclohexyl)methanesulfonyl chloride in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 5–10 minutes.

-

Note: Dropwise addition prevents localized overheating and minimizes bis-sulfonylation of primary amines.

-

-

Reaction: Allow the mixture to stir at

for 30 minutes, then remove the ice bath and stir at room temperature for 2–4 hours. -

Monitoring: Check reaction progress via TLC or LCMS. The sulfonyl chloride is prone to hydrolysis on TLC plates; focus on the disappearance of the amine.

-

Workup:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove unreacted amine and TEA).

-

Wash with Sat.

(to remove hydrolyzed sulfonyl chloride acid byproducts). -

Wash with Brine , dry over

, filter, and concentrate.[5]

-

-

Purification: Flash column chromatography (Hexanes/EtOAc or DCM/MeOH) is usually sufficient.

Protocol B: Parallel Library Synthesis (96-well Plate)

Best for: High-throughput screening (HTS) and lead optimization.

Concept: Use polymer-supported scavengers to avoid liquid-liquid extraction.

-

Reaction: In each well, combine Amine (

), DIPEA ( -

Scavenging (Electrophile): Add PS-Trisamine resin (3 equiv relative to excess sulfonyl chloride). This resin reacts with unreacted sulfonyl chloride to form a covalent bond.

-

Scavenging (Acid/Base): Add PS-Isocyanate resin (to scavenge excess starting amine) if the amine is not the limiting reagent.

-

Filtration: Shake for 4 hours, then filter the reaction mixture into a pre-weighed collection plate. The resins retain the impurities.

-

Concentration: Evaporate solvent (Genevac or SpeedVac) to yield clean product.

Workflow Visualization

Figure 2: Operational workflow for the synthesis of sulfonamides using (4-Fluorocyclohexyl)methanesulfonyl chloride.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| No Reaction | Steric hindrance or poor nucleophilicity of amine. | Add catalytic DMAP (10 mol%) to activate the sulfonyl chloride. Heat to |

| Hydrolysis (R-SO3H formed) | Wet solvents or high humidity. | Use anhydrous DCM; keep under |

| Bis-sulfonylation | Primary amine is too reactive; excess reagent used. | Use strictly 1.0 equiv of sulfonyl chloride. Add amine slowly to the chloride solution (inverse addition) if necessary. |

| Dark Color/Tars | Decomposition via sulfene pathway.[6] | Reduce temperature to |

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 17: Nucleophilic substitution at the carbonyl group - Analogous reactivity of sulfonyl groups).

-

Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.

- Loughlin, W. A., et al. (2002). "Solid-phase synthesis of sulfonamides." Journal of Combinatorial Chemistry. (General reference for Protocol B).

-

Sigma-Aldrich/Merck. (n.d.). "Sulfonyl Chloride Handling and Stability." Technical Bulletin.

Sources

Reaction mechanism of (4-Fluorocyclohexyl)methanesulfonyl chloride with amines

Mechanistic Insights and Practical Protocols for the Synthesis of Novel Sulfonamides from (4-Fluorocyclohexyl)methanesulfonyl chloride and Amines

Abstract: This technical guide provides a comprehensive overview of the reaction between (4-Fluorocyclohexyl)methanesulfonyl chloride and various primary and secondary amines, a critical transformation for the synthesis of novel sulfonamides in drug discovery and development. We delve into the underlying reaction mechanism, offer detailed, field-tested experimental protocols, and present methods for the thorough analytical characterization of the resulting products. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the creation of new chemical entities. The strategic incorporation of the 4-fluorocyclohexyl motif can significantly influence the physicochemical and pharmacological properties of the final compounds, making a deep understanding of its reactivity paramount.[1][2][3]

Introduction: The Significance of the (4-Fluorocyclohexyl)methylsulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, and antihypertensive medications.[4][5] Its prevalence stems from its ability to act as a stable, hydrogen-bond accepting bioisostere for amides, often conferring improved metabolic stability and binding affinity.[6] The introduction of fluorinated aliphatic scaffolds, such as the 4-fluorocyclohexyl group, offers a powerful strategy to fine-tune key drug-like properties.[1][2] Fluorine's unique stereoelectronic properties can modulate lipophilicity, metabolic stability, membrane permeability, and binding interactions, making fluorinated building blocks highly valuable in modern drug design.[1][3] (4-Fluorocyclohexyl)methanesulfonyl chloride is a versatile reagent that allows for the direct incorporation of this valuable motif, enabling the exploration of new chemical space and the optimization of lead compounds.[7]

The Reaction Mechanism: A Nucleophilic Substitution Pathway

The reaction of (4-Fluorocyclohexyl)methanesulfonyl chloride with a primary or secondary amine proceeds via a nucleophilic substitution reaction at the electrophilic sulfur center of the sulfonyl chloride.[4][8][9]

The key steps of the mechanism are as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.[9][10] This is the rate-determining step of the reaction. The reactivity of the amine is dependent on its nucleophilicity; primary amines generally react faster than secondary amines due to reduced steric hindrance.[10]

-

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, tetrahedral intermediate.

-

Departure of the Leaving Group: The intermediate collapses with the expulsion of the chloride ion, a good leaving group, to form a protonated sulfonamide.[4]

-

Deprotonation: A base, either a second equivalent of the reacting amine or an added non-nucleophilic base (e.g., triethylamine, pyridine), removes the proton from the nitrogen atom to yield the final, neutral sulfonamide product and the corresponding ammonium salt.[11][12]

The presence of the 4-fluorocyclohexyl group is not expected to fundamentally alter this mechanism. However, it can influence the reaction rate through electronic and steric effects. The electron-withdrawing nature of the fluorine atom is transmitted through the cyclohexane ring and the methylene spacer, which can slightly increase the electrophilicity of the sulfonyl sulfur, potentially leading to a modest rate enhancement compared to its non-fluorinated analog.

Caption: Reaction mechanism of (4-Fluorocyclohexyl)methanesulfonyl chloride with an amine.

Experimental Protocols

The following protocols provide a general framework for the synthesis of sulfonamides from (4-Fluorocyclohexyl)methanesulfonyl chloride. Optimization of reaction conditions may be necessary for specific amine substrates.

General Protocol for the Synthesis of a Secondary Sulfonamide

This protocol describes the reaction of (4-Fluorocyclohexyl)methanesulfonyl chloride with a primary amine.

Materials:

-

(4-Fluorocyclohexyl)methanesulfonyl chloride

-

Primary amine (1.0 equivalent)

-

Triethylamine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Appropriate solvent system for chromatography (e.g., Hexanes/Ethyl Acetate)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and dissolve it in anhydrous DCM.

-

Addition of Base: Add triethylamine (1.2 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Sulfonyl Chloride: Dissolve (4-Fluorocyclohexyl)methanesulfonyl chloride (1.05 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the limiting reagent is observed.

-

Work-up:

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% ethyl acetate in hexanes) to afford the pure sulfonamide.

Protocol for the Synthesis of a Tertiary Sulfonamide

This protocol outlines the reaction with a secondary amine. The procedure is largely similar to the one for primary amines.

Materials:

-

(4-Fluorocyclohexyl)methanesulfonyl chloride

-

Secondary amine (1.0 equivalent)

-

Pyridine or Triethylamine (1.2 equivalents)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Deionized water

-

1 M Hydrochloric acid

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Appropriate recrystallization or chromatography solvents

Procedure:

-

Reaction Setup: In a dry flask under an inert atmosphere, dissolve the secondary amine (1.0 equivalent) and the base (1.2 equivalents) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0 °C.

-

Addition of Sulfonyl Chloride: Add a solution of (4-Fluorocyclohexyl)methanesulfonyl chloride (1.0 equivalent) in the same solvent dropwise.

-

Reaction: Allow the mixture to stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

Work-up:

-

Dilute the reaction mixture with the organic solvent and wash with water.

-

Perform an acidic wash with 1 M HCl to remove excess amine and base.

-

Follow with a wash using saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

-

Purification: The crude tertiary sulfonamide can be purified by recrystallization from a suitable solvent system or by column chromatography.

Caption: A typical experimental workflow for sulfonamide synthesis.

Analytical Characterization

Thorough characterization of the synthesized sulfonamide is crucial to confirm its identity and purity. The following techniques are recommended:

| Technique | Purpose | Expected Observations for (4-Fluorocyclohexyl)methylsulfonamides |

| ¹H NMR | Structural elucidation and confirmation of proton environment. | Signals corresponding to the protons of the 4-fluorocyclohexyl ring, the methylene bridge, and the amine R groups. The N-H proton of a secondary sulfonamide will appear as a broad singlet.[13][14] |

| ¹³C NMR | Confirmation of the carbon skeleton. | Resonances for all unique carbon atoms in the molecule, including those of the fluorinated cyclohexyl ring and the methylene spacer.[13][14] |

| ¹⁹F NMR | To confirm the presence and environment of the fluorine atom. | A characteristic signal for the fluorine atom on the cyclohexyl ring. |

| FT-IR | Identification of key functional groups. | Characteristic stretching vibrations for the S=O bonds of the sulfonyl group (typically in the regions of 1320-1310 cm⁻¹ and 1155-1143 cm⁻¹) and the S-N bond (around 900 cm⁻¹). For secondary sulfonamides, an N-H stretch will also be present.[15] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation pattern. | The molecular ion peak corresponding to the calculated mass of the sulfonamide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[13][16] |

| Melting Point | Assessment of purity for crystalline solids. | A sharp and defined melting point range indicates a high degree of purity.[11] |

Troubleshooting and Field-Proven Insights

| Problem | Potential Cause | Suggested Solution |

| Low or No Product Formation | 1. Inactive sulfonyl chloride (hydrolyzed). 2. Poorly nucleophilic amine. 3. Insufficient base. | 1. Use fresh or properly stored sulfonyl chloride. 2. Increase reaction temperature or use a more forcing solvent. Consider using a catalytic activation method. 3. Ensure at least one equivalent of base is used for primary/secondary amines. |

| Formation of Sulfonic Acid Byproduct | Presence of water in the reaction mixture. | Use anhydrous solvents and glassware. Perform the reaction under an inert atmosphere.[17] |

| Multiple Products Observed | 1. For primary amines, potential for double sulfonylation. 2. Side reactions of the amine. | 1. Use a slight excess of the amine or control the stoichiometry carefully. 2. Optimize reaction conditions (temperature, solvent) to favor the desired reaction. |

| Difficult Purification | Co-elution of product with starting materials or byproducts. | Optimize the chromatography solvent system. Consider derivatization to aid separation, or an alternative purification method like recrystallization. |

Conclusion

The reaction of (4-Fluorocyclohexyl)methanesulfonyl chloride with amines is a robust and reliable method for the synthesis of novel sulfonamides. By understanding the underlying nucleophilic substitution mechanism and adhering to carefully controlled experimental protocols, researchers can efficiently generate a diverse range of compounds. The strategic incorporation of the 4-fluorocyclohexyl moiety provides a valuable tool for medicinal chemists to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. The analytical techniques outlined in this guide are essential for the unambiguous characterization of these important molecules, ensuring the integrity of subsequent biological evaluations.

References

- Fiveable. (2025, August 15). Sulfonyl Chloride Definition - Organic Chemistry Key Term...

- King, J. F. (n.d.). Aspects Of Reactions Of Sulfonyl Compounds With Nucleophiles.

- Benchchem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.

-

Royal Society of Chemistry. (n.d.). .

- Wikipedia. (n.d.). Sulfonamide.

- ResearchGate. (n.d.).

- Benchchem. (n.d.). General Principles in the Synthesis of Sulfonamides.

- Unknown. (n.d.). Amination of the p-acetaminobenzene sulfonyl chloride.

- Macmillan Group - Princeton University. (2023, September 28).

- ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery | Request PDF.

- Benchchem. (n.d.). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.

- Scilit. (n.d.).

- Benchchem. (n.d.). Spectroscopic Characterization of Methanesulfonamide: A Technical Guide.

- ACS Publications. (2009, May 29). Theoretical Studies of the Nucleophilic Substitution of Halides and Amine at a Sulfonyl Center | The Journal of Physical Chemistry A.

- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.

- Chemistry LibreTexts. (2021, July 31). 23.9: Amines as Nucleophiles.

- RSC Publishing. (2025, August 6).

- Frontier Research Publication. (2024, February 26).

- PMC. (n.d.).

- PubMed. (2022, November 4). Fluorinated Cycloalkyl Building Blocks for Drug Discovery.

- UCL Discovery. (n.d.). The Synthesis of Functionalised Sulfonamides.

- Unknown. (2021, October 1).

- Unknown. (n.d.). fluorinated n-heterocycles as conformationally diverse bioactives for drug discovery.

- PMC. (2022, October 31). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan.

- Apollo Scientific. (2026, January 19).

- St Andrews Research Repository. (2025, October 7). Bioactivity Profiles of Progressively Ring‐Fluorinated Cyclohexyl Motifs in the WKYMVm Peptide as Formylpeptide FPR2 Agonists.

- Rsc.org. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.

- Research India Publications. (n.d.).

- Shimadzu. (n.d.). A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- Organic Syntheses Procedure. (n.d.). methanesulfonyl chloride.

- HoriazonChemical. (n.d.). Methanesulfonyl Chloride (MsCl) vs.

- Benchchem. (n.d.). An In-depth Technical Guide to Methanesulfonyl Chloride and its Methoxy Derivatives for Researchers and Drug Development Profess.

- Chem-Impex. (n.d.). (4-Fluorophenyl)methanesulfonyl chloride.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorinated Cycloalkyl Building Blocks for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. apolloscientific.co.uk [apolloscientific.co.uk]

- 4. fiveable.me [fiveable.me]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. macmillan.princeton.edu [macmillan.princeton.edu]

- 7. chemimpex.com [chemimpex.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Sulfonamide - Wikipedia [en.wikipedia.org]

- 12. frontiersrj.com [frontiersrj.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rsc.org [rsc.org]

- 16. shimadzu.com [shimadzu.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

Scale-Up Synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride: A Detailed Guide for Pharmaceutical and Agrochemical Development

Abstract

This application note provides a comprehensive technical guide for the scale-up synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride, a key building block in the development of novel pharmaceuticals and agrochemicals. The presence of the fluorocyclohexyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] This document details a robust and scalable synthetic route, starting from commercially available (4-Fluorocyclohexyl)methanol. Key process considerations, including reaction optimization, safety protocols for handling hazardous reagents, and analytical methods for quality control, are discussed in depth. The protocols provided are designed to be self-validating, ensuring reproducibility and high purity of the final product, which is critical for applications in drug discovery and development.[3]

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to modulate a compound's physicochemical and pharmacokinetic properties.[1] The fluorocyclohexyl group, in particular, offers a unique combination of conformational rigidity and altered electronic properties that can lead to improved biological activity and metabolic profiles.[2] (4-Fluorocyclohexyl)methanesulfonyl chloride is a versatile intermediate that allows for the introduction of this valuable motif into a wide range of molecules through the formation of stable sulfonamides and sulfonate esters.[3][4][5]

This guide focuses on a practical and scalable two-step synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride, addressing the specific challenges associated with large-scale production.

Overall Synthetic Strategy

The selected synthetic pathway involves two key transformations: the conversion of the starting alcohol to a thiol, followed by oxidative chlorination to yield the target sulfonyl chloride. This approach was chosen for its reliability, scalability, and use of readily available reagents.

Figure 1: High-level overview of the synthetic workflow.

Detailed Experimental Protocols and Mechanistic Insights

Part 1: Synthesis of (4-Fluorocyclohexyl)methanethiol

The initial step focuses on the conversion of the primary alcohol, (4-Fluorocyclohexyl)methanol, to the corresponding thiol. While several methods exist for this transformation, a common industrial approach involves the reaction with hydrogen sulfide.[6] For laboratory and pilot-plant scale, a more controlled synthesis is often preferred.

Reaction: R-OH → R-SH

Causality of Experimental Choices: The conversion of an alcohol to a thiol is a critical transformation. A two-step process involving activation of the alcohol as a good leaving group (e.g., a tosylate or mesylate) followed by displacement with a sulfur nucleophile is often employed for its high efficiency and predictability.

Protocol 1: Synthesis of (4-Fluorocyclohexyl)methanethiol

-

Step 1: Activation of the Alcohol.

-

To a solution of (4-Fluorocyclohexyl)methanol (1.0 eq) in a suitable solvent such as dichloromethane or tetrahydrofuran at 0 °C, add a non-nucleophilic base like triethylamine (1.2 eq).[5]

-

Slowly add methanesulfonyl chloride (1.1 eq) to the stirred solution, maintaining the temperature at 0 °C.[5] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the intermediate mesylate.

-

-

Step 2: Nucleophilic Substitution with Thiolacetate.

-

Dissolve the crude mesylate in a polar aprotic solvent like dimethylformamide (DMF).

-

Add potassium thioacetate (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated to 50-60 °C to increase the rate if necessary.

-

Once the reaction is complete (monitored by TLC), the mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with water and brine, dried, and concentrated.

-

-

Step 3: Hydrolysis to the Thiol.

-

The crude thioacetate is dissolved in methanol.

-

An aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide (2.0 eq), is added, and the mixture is stirred at room temperature until the hydrolysis is complete.

-

The reaction mixture is then acidified with a dilute acid (e.g., 1M HCl) and extracted with an organic solvent.

-

The organic layer is washed, dried, and concentrated to give the crude (4-Fluorocyclohexyl)methanethiol, which can be purified by distillation or chromatography if necessary.

-

Part 2: Oxidative Chlorination to (4-Fluorocyclohexyl)methanesulfonyl chloride

The conversion of thiols to sulfonyl chlorides is a crucial step in many synthetic sequences. Oxidative chlorination offers a direct and efficient route.[7][8] Several reagent systems can be employed, each with its own advantages and disadvantages in a scale-up context.[7][8][9]

Reaction: R-SH → R-SO₂Cl

Causality of Experimental Choices: The choice of the oxidative chlorination reagent is critical for safety, yield, and purity on a larger scale. A system utilizing hydrogen peroxide and a chlorinating agent like thionyl chloride or N-chlorosuccinimide provides a balance of reactivity and handling safety.[8][10] The use of a catalyst like zirconium tetrachloride can significantly accelerate the reaction.[9]

Figure 2: Detailed workflow for the oxidative chlorination step.

Protocol 2: Synthesis of (4-Fluorocyclohexyl)methanesulfonyl chloride

This protocol utilizes a hydrogen peroxide/thionyl chloride system, which has been reported to be highly efficient for the direct oxidative conversion of thiols to sulfonyl chlorides.[8][10]

-

Reagents and Equipment:

-

(4-Fluorocyclohexyl)methanethiol

-

Thionyl chloride (SOCl₂)

-

30% Hydrogen peroxide (H₂O₂)

-

Acetonitrile (or another suitable solvent like dichloromethane)

-

Reaction vessel with overhead stirrer, dropping funnel, and temperature control

-

Appropriate personal protective equipment (PPE), including a fume hood, safety goggles, and acid-resistant gloves.[11][12][13][14][15]

-

-

Procedure:

-

In a well-ventilated fume hood, charge the reaction vessel with a solution of (4-Fluorocyclohexyl)methanethiol (1.0 eq) in acetonitrile.

-

Cool the solution to 0-5 °C using an ice bath.

-

Slowly add 30% hydrogen peroxide (3.0 eq) to the stirred solution, maintaining the temperature below 10 °C.[10]

-

After the addition of H₂O₂, add thionyl chloride (1.5 eq) dropwise, ensuring the temperature does not exceed 10 °C. The reaction is exothermic.

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.

-

Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (4-Fluorocyclohexyl)methanesulfonyl chloride.

-

The crude product can be purified by vacuum distillation or recrystallization.

-

Data Presentation and Quality Control

| Parameter | Step 1: Thiol Synthesis | Step 2: Sulfonyl Chloride Synthesis |

| Starting Material | (4-Fluorocyclohexyl)methanol | (4-Fluorocyclohexyl)methanethiol |

| Key Reagents | Methanesulfonyl chloride, Potassium thioacetate, NaOH | Thionyl chloride, Hydrogen peroxide |

| Solvent | Dichloromethane, DMF, Methanol | Acetonitrile |

| Reaction Temperature | 0 °C to 60 °C | 0 °C to Room Temperature |

| Typical Yield | 75-85% | 80-90% |

| Purity (by GC/NMR) | >95% | >97% |

| Analytical Methods | TLC, GC-MS, ¹H NMR | TLC, GC-MS, ¹H NMR, ¹³C NMR, ¹⁹F NMR |

Safety and Handling Considerations

-

Thionyl Chloride (SOCl₂): Highly corrosive and reacts violently with water, releasing toxic gases (HCl and SO₂).[11][12][13][14][15] It should be handled in a well-ventilated fume hood with appropriate PPE.[11][12][13][14][15]

-

Hydrogen Peroxide (H₂O₂): A strong oxidizing agent. Concentrated solutions can cause severe burns. Avoid contact with organic materials.

-

Sulfonyl Chlorides: Corrosive and moisture-sensitive.[16][17] They can cause severe burns upon contact with skin and eyes.[17]

-

General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment, including safety glasses, lab coats, and gloves, must be worn. An emergency shower and eyewash station should be readily accessible.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the production of (4-Fluorocyclohexyl)methanesulfonyl chloride. By carefully controlling reaction conditions and adhering to strict safety protocols, researchers and process chemists can confidently produce this valuable building block in high yield and purity, facilitating its application in the development of next-generation pharmaceuticals and agrochemicals.

References

-

Sulfonyl chloride synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

- Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).

- High yielding protocol for direct conversion of thiols to sulfonyl chlorides and sulfonamides. (2019, January 30).

- Wang, X., et al. (2021). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Molecules, 26(21), 6529.

-

Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. (2025, August 10). Request PDF. Retrieved from [Link]

- Modified and Scalable Synthesis of N‑Tosyl-4- Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. (2022, February 9). Organic Process Research & Development, 26(3), 595–601.

- An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. (2023, May 20). Organic Process Research & Development, 27(6), 1121–1130.

-

Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. (2025, October 15). ResearchGate. Retrieved from [Link]

-

Alcohols react with sulfonyl chl... [FREE SOLUTION]. (n.d.). Vaia. Retrieved February 23, 2026, from [Link]

-

Alcohols to Alkyl Chlorides, Part 6. (2020, September 5). YouTube. Retrieved from [Link]

-

Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. (2023, November 18). YouTube. Retrieved from [Link]

-

Leaving Group Conversions - Sulfonyl Chlorides: Videos & Practice Problems. (2022, May 4). Pearson. Retrieved from [Link]

-

Sulfonate synthesis by sulfonylation (tosylation) - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]

-

THIONYL CHLORIDE AR - Loba Chemie. (n.d.). Retrieved February 23, 2026, from [Link]

-

Material Safety Data Sheet - Thionyl chloride, 99.5+%. (2004, August 16). Cole-Parmer. Retrieved from [Link]

-

ICSC 1409 - THIONYL CHLORIDE. (n.d.). Retrieved February 23, 2026, from [Link]

- Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride.

- Method for synthesizing 4-fluorocyclohexanone. (2021, March 16). Google Patents.

-

Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved February 23, 2026, from [Link]

-

Methanesulfonyl chloride - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]

-

Fluoromethanesulfonyl chloride | CH2ClFO2S - PubChem. (n.d.). Retrieved February 23, 2026, from [Link]

-

methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved February 23, 2026, from [Link]

-

(4-FLUOROPHENYL)METHANESULFONYL CHLORIDE - Georganics. (2011, February 14). Retrieved February 23, 2026, from [Link]

-

Fluorinated Cycloalkyl Building Blocks for Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

-